molecular formula C13H17ClN2O4S B12112166 Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)- CAS No. 4793-39-9

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)-

Cat. No.: B12112166
CAS No.: 4793-39-9
M. Wt: 332.80 g/mol
InChI Key: JXSLMQFFIVWHGV-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)- is a complex organic compound with the following chemical formula:

C14H20N2O4S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_4\text{S}C14​H20​N2​O4​S

. It belongs to the class of aromatic carboxylic acids and contains both a benzoic acid moiety and an aminosulfonyl group. The benzoyl group in benzoic acid has the formula

C6H5CO\text{C}_6\text{H}_5\text{CO}C6​H5​CO

.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of the aminosulfonyl and chloro substituents onto the benzoic acid framework. Specific methods may vary, but a common approach includes multi-step reactions using appropriate starting materials.

Reaction Conditions:
  • Aminosulfonylation: The introduction of the aminosulfonyl group can be achieved through nucleophilic substitution reactions or amidation reactions.
  • Chlorination: The chloro substituent can be introduced via chlorination reactions using suitable chlorinating agents.

Industrial Production Methods: Industrial-scale production typically involves efficient synthetic routes optimized for yield and purity. Detailed proprietary methods may be available from manufacturers or research publications.

Chemical Reactions Analysis

Reactions:

    Oxidation: Benzoic acid derivatives can undergo oxidation reactions, leading to the formation of various products.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield corresponding alcohols.

    Substitution: Substitution reactions can occur at the aromatic ring, affecting the overall reactivity of the compound.

Common Reagents and Conditions:
    Common oxidizing agents include potassium permanganate (

    Oxidation: KMnO4\text{KMnO}_4KMnO4​

    ) or chromic acid (

    H2CrO4\text{H}_2\text{CrO}_4H2​CrO4​

    ). Reducing agents like sodium borohydride (

    Reduction: NaBH4\text{NaBH}_4NaBH4​

    ) or lithium aluminum hydride (

    LiAlH4\text{LiAlH}_4LiAlH4​

    ) are used. Chlorination can be achieved using chlorine gas (

    Substitution: Cl2\text{Cl}_2Cl2​

    ) or reagents like thionyl chloride (

    SOCl2\text{SOCl}_2SOCl2​

    ).

Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).

    Medicine: May serve as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While I don’t have information on similar compounds at the moment, further literature review could highlight its uniqueness and provide comparisons.

Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and additional research may reveal more insights.

Properties

CAS No.

4793-39-9

Molecular Formula

C13H17ClN2O4S

Molecular Weight

332.80 g/mol

IUPAC Name

4-chloro-2-(cyclohexylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C13H17ClN2O4S/c14-10-7-11(16-8-4-2-1-3-5-8)9(13(17)18)6-12(10)21(15,19)20/h6-8,16H,1-5H2,(H,17,18)(H2,15,19,20)

InChI Key

JXSLMQFFIVWHGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

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